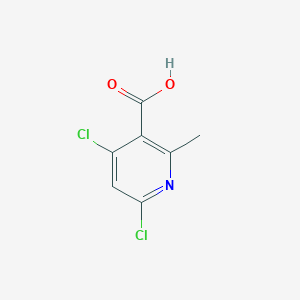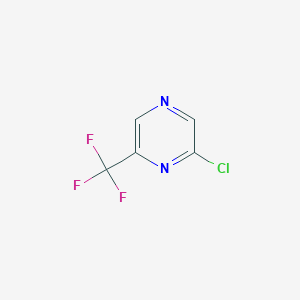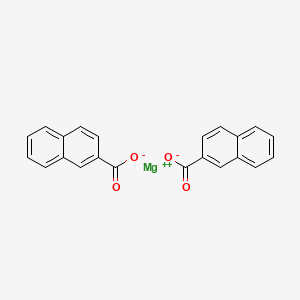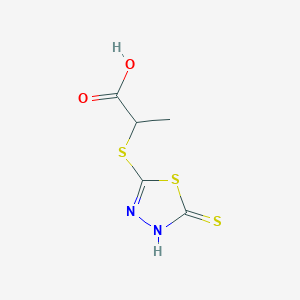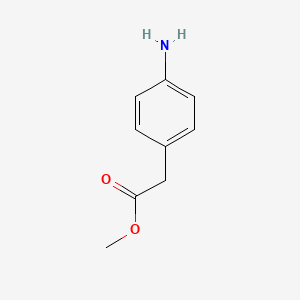
5-甲氧基吲哚盐酸盐
描述
5-Methoxyindoline hydrochloride is a chemical compound with the CAS Number: 4770-39-2 . It has a molecular weight of 185.65 and its IUPAC name is 2,3-dihydro-1H-indol-5-yl methyl ether hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Methoxyindoline hydrochloride is 1S/C9H11NO.ClH/c1-11-8-2-3-9-7 (6-8)4-5-10-9;/h2-3,6,10H,4-5H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Methoxyindoline hydrochloride is a solid at room temperature . It has a molecular weight of 185.65 and its molecular formula is C9H11NO.ClH .科学研究应用
Neuropharmacological Effects
5-Methoxyindoline compounds exhibit significant neuropharmacological effects. For example, 5-hydroxyindole potentiates human alpha 7 nicotinic receptor-mediated responses and enhances acetylcholine-induced glutamate release in cerebellar slices. This potentiation is observed in both mammalian cells expressing human alpha 7 nicotinic acetylcholine receptors and in human neuroblastoma cells, demonstrating its potential in modulating synaptic transmission and neuronal communication (Zwart et al., 2002).
Anticancer Applications
Methoxy-modified compounds like 5-Methoxyindoline are used in novel drug delivery systems for anticancer drugs. Specifically, methoxy-modified kaolinite has been used as a carrier for the anticancer drug 5-fluorouracil, demonstrating controlled release and potential use in colon-specific drug delivery (Tan et al., 2017).
Inhibition of Tubulin Polymerization
Methoxy-substituted indoles, which include 5-Methoxyindoline derivatives, have been found to inhibit tubulin polymerization. This inhibition is a key mechanism in certain types of cytostatics, making these compounds potential candidates for cancer therapeutics. They disrupt microtubule assembly and can degrade the cytoskeleton, similar to the effects of colchicine (Gastpar et al., 1998).
Serotonin Receptor Modulation
5-Methoxyindoline compounds can act as potent inhibitors or modulators of serotonin receptors. For instance, certain derivatives have been found to inhibit serotonin action in various biological systems, demonstrating potential applications in treating conditions influenced by serotonin levels (Takagi et al., 1969).
Cognitive Enhancement
Some 5-Methoxyindoline derivatives, such as SB-399885, show promise in enhancing cognitive functions. These compounds act as potent, selective antagonists at certain serotonin receptors and have shown efficacy in improving cognitive deficits in animal models, suggesting potential therapeutic applications in cognitive disorders like Alzheimer's disease (Hirst et al., 2006).
Neurogenic Potential and Antioxidant Effects
Compounds like pinoline, related to 5-Methoxyindoline, have been studied for their neurogenic potential and antioxidant properties. These compounds are structurally related to serotonin and have shown the ability to stimulate early neurogenesis and neuronal maturation in vitro, as well as demonstrating antioxidant activities (de la Fuente Revenga et al., 2015).
安全和危害
The safety information for 5-Methoxyindoline hydrochloride indicates that it may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-8-2-3-9-7(6-8)4-5-10-9;/h2-3,6,10H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPCYRLOZJUXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601861 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyindoline hydrochloride | |
CAS RN |
4770-39-2 | |
| Record name | 1H-Indole, 2,3-dihydro-5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4770-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)
![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)

![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)





